N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a benzothiazole derivative. Benzothiazole is a heterocyclic compound; it is notable for its diverse range of properties and applications, from the manufacture of fungicides and dyes to research into novel materials and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and a sulfamoyl group with butyl and methyl substituents. The exact structure would need to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, particularly at the sulfur and nitrogen sites in the benzothiazole ring. They can participate in coupling reactions, oxidation reactions, and substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as melting point, boiling point, solubility, and stability could be determined experimentally .Scientific Research Applications
Anticancer Applications
Synthesis and Anticancer Evaluation of Derivatives
Novel derivatives containing a thiadiazole scaffold and benzamide groups, linked to significant biological properties, were synthesized and evaluated for in vitro anticancer activity against various human cancer cell lines, showing promising results comparable to standard drugs (Tiwari et al., 2017).
Design and Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides
A series of substituted benzamides were synthesized and tested against various cancer cell lines. Several compounds exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Antifungal Applications
Biologically Active Substances with Antimicrobial and Antifungal Action
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including benzamides, demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, and exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Synthesis of 2-Phenylamino-Thiazole Derivatives as Antimicrobial Agents
A series of new N-phenyl-thiazol-2-amine derivatives and benzamide ethers were synthesized and screened for antimicrobial activity, showing potent activity against pathogenic strains, especially Gram-positive bacterial strains (Bikobo et al., 2017).
Synthesis of New 5-(2-Substituted-1,3-Thiazol-5-yl)-2-Hydroxy Benzamides as Possible Antifungal Agents
This study involved the synthesis of benzamides for antifungal applications, highlighting their potential use in combating fungal infections (Narayana et al., 2004).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. Benzothiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory activities. The mechanism of action would likely involve interaction with biological targets, but without specific information, it’s difficult to provide a detailed mechanism .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-4-11-22(2)27(24,25)16-8-5-14(6-9-16)19(23)21-15-7-10-18-17(12-15)20-13-26-18/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYDONGUILYDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.